This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic amine due to the presence of the amine functional group attached to a bipyridine structure. It is often utilized in research settings for its potential applications in coordination chemistry and material science.
The synthesis of [3,4'-Bipyridin]-4-amine can be achieved through several methods, including:
The choice of method may depend on the availability of starting materials and desired yield.
The molecular structure of [3,4'-Bipyridin]-4-amine features two fused pyridine rings with an amine group at the 4-position of one ring. The structural representation can be summarized as follows:
InChI=1S/C10H9N3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H2,11,13)
The compound exhibits a planar structure due to the aromatic nature of the pyridine rings, which allows for potential π-stacking interactions in solid-state applications.
[3,4'-Bipyridin]-4-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for [3,4'-Bipyridin]-4-amine primarily revolves around its ability to coordinate with metal ions and participate in electron transfer processes. In coordination chemistry:
The physical properties of [3,4'-Bipyridin]-4-amine include:
Chemical properties include:
[3,4'-Bipyridin]-4-amine has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0